4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine
Overview
Description
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C8H9N3S. It is used primarily in research settings, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a pyrazole ring substituted with a thiophene group and a methyl group.
Scientific Research Applications
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions, helping to elucidate biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine is currently unknown. This compound is used for proteomics research
Pharmacokinetics
Its molecular formula is c8h9n3s, and its molecular weight is 17925 , which may influence its pharmacokinetic properties.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store this compound at room temperature , suggesting that higher temperatures might affect its stability.
Future Directions
Biochemical Analysis
Biochemical Properties
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator depending on the specific enzyme it interacts with . The compound’s thiophene ring and pyrazole moiety are crucial for these interactions, providing the necessary structural framework for binding.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, it may impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, affecting its activity . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism may also produce intermediate products that have distinct biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it ensures the compound reaches its intended site of action within the cell .
Preparation Methods
The synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a thiophene-containing aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution can introduce various functional groups. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyrazoles and thiophenes.
Comparison with Similar Compounds
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:
5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-7(10-11-8(5)9)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJRKFJFJHKCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270229 | |
Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130599-39-2 | |
Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130599-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.